molecular formula C21H30O3 B7886829 17alpha-Hydroxypregn-4-ene-3,20-dione

17alpha-Hydroxypregn-4-ene-3,20-dione

Numéro de catalogue: B7886829
Poids moléculaire: 330.5 g/mol
Clé InChI: DBPWSSGDRRHUNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Hydroxypregn-4-ene-3,20-dione typically begins with 4-androstenedione as the initial raw material. The process involves several steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yield and purity. These methods typically feature:

Analyse Des Réactions Chimiques

Types of Reactions: 17alpha-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various steroid hormones such as androgens, estrogens, and glucocorticoids .

Applications De Recherche Scientifique

17alpha-Hydroxypregn-4-ene-3,20-dione has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroid hormones.

    Biology: Studied for its role in steroidogenesis and hormone regulation.

    Medicine: Utilized in the treatment of conditions like congenital adrenal hyperplasia and as a marker for adrenal and gonadal function.

    Industry: Employed in the production of synthetic steroids and pharmaceuticals .

Mécanisme D'action

17alpha-Hydroxypregn-4-ene-3,20-dione exerts its effects by acting as an agonist of the progesterone receptor, albeit weakly compared to progesterone. It also functions as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . The molecular targets and pathways involved include:

    Progesterone Receptor (PR): Modulates gene expression related to reproductive functions.

    Mineralocorticoid Receptor (MR): Influences electrolyte balance and blood pressure.

    Glucocorticoid Receptor (GR): Regulates immune response and metabolism.

Comparaison Avec Des Composés Similaires

Uniqueness: 17alpha-Hydroxypregn-4-ene-3,20-dione is unique due to its role as an intermediate in the biosynthesis of various steroid hormones. Its weak agonistic activity at the progesterone receptor and its involvement in multiple hormonal pathways distinguish it from other similar compounds .

Activité Biologique

17alpha-Hydroxypregn-4-ene-3,20-dione (17α-OHP) is a steroid hormone that plays a significant role in various biological processes, primarily as a metabolite of progesterone. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Biosynthesis

17α-OHP is derived from progesterone through the action of the enzyme 17α-hydroxylase (CYP17A1). It is produced mainly in the adrenal glands and to a lesser extent in the gonads, particularly during the luteal phase of the menstrual cycle when levels can range from 100 to 500 ng/dl in women .

Hormonal Functions

17α-OHP exhibits several hormonal activities:

  • Progesterone Receptor Agonism : It acts as an agonist for the progesterone receptor (PR), though its potency is lower compared to progesterone itself .
  • Mineralocorticoid Receptor Antagonism : It also functions as an antagonist for the mineralocorticoid receptor (MR) and has partial agonistic effects on the glucocorticoid receptor (GR), albeit with significantly reduced potency compared to cortisol .

Anticancer Properties

Research indicates that metabolites of 17α-OHP demonstrate anticancer activity. A study noted that while the anticancer effects of 17α-OHP are significant, they are approximately six times less potent than those of progesterone metabolites. The combination of both hormones appears to produce a synergistic effect, enhancing the overall anticancer activity .

The anticancer properties of 17α-OHP may be attributed to:

  • Electron Emission : The hormone can emit electrons under certain conditions, leading to reactive intermediates that may influence cancer cell initiation .
  • Metabolite Formation : The interaction of 17α-OHP with other substances can lead to various metabolites with distinct biological properties, some of which exhibit reduced carcinogenic potential .

Adrenal Secretion

In physiological conditions, such as operative stress, the adrenal gland secretes 17α-OHP at rates comparable to aldosterone. This secretion can be influenced by adrenocorticotropic hormone (ACTH) levels, indicating its role in stress response mechanisms .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in In Vivo demonstrated that while 17α-OHP metabolites possess strong anticancer activity, their effectiveness is significantly lower than that of progesterone metabolites. The study highlighted the potential for using a combination therapy approach involving both hormones for enhanced therapeutic outcomes .
  • Quantitative Estimation in Dogs :
    • Research conducted on dogs revealed that under stress conditions, adrenal tissues secreted 17α-OHP at rates between 5-10 µg/g tissue/hr. This secretion was found to be influenced by hormonal regulation and provided insights into its physiological relevance .
  • Biosynthesis Pathways :
    • Investigations into steroid biosynthesis have shown that 17α-OHP is efficiently converted into corticoids via hydroxylation processes involving specific enzymes like CYP21A2. This highlights its role as a precursor in steroidogenesis and its significance in maintaining hormonal balance within the body .

Data Summary

Biological ActivityDescription
Progesterone Receptor AgonismWeak agonist compared to progesterone
Mineralocorticoid AntagonismActs as an antagonist at MR
Glucocorticoid Partial AgonismLow potency compared to cortisol
Anticancer ActivitySignificant but lower than progesterone metabolites
Adrenal Secretion Rate5-10 µg/g tissue/hr under stress conditions

Propriétés

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-09-1
Record name 17α-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Hydroxypregn-4-ene-3,20-dione
Reactant of Route 2
17alpha-Hydroxypregn-4-ene-3,20-dione
Reactant of Route 3
17alpha-Hydroxypregn-4-ene-3,20-dione
Reactant of Route 4
17alpha-Hydroxypregn-4-ene-3,20-dione
Reactant of Route 5
17alpha-Hydroxypregn-4-ene-3,20-dione
Reactant of Route 6
17alpha-Hydroxypregn-4-ene-3,20-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.